Hexamethonium chloride dihydrate
Overview
Description
Hexamethonium chloride dihydrate is a chemical compound with the molecular formula C₁₂H₃₀Cl₂N₂·2H₂O. It is known for its role as a non-depolarizing neuromuscular junction blocker and a nicotinic acetylcholine receptor antagonist. Historically, it has been used in the treatment of hypertension by inhibiting the sympathetic nervous system and acting as a skeletal muscle relaxant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethonium chloride dihydrate can be synthesized through the reaction of hexamethylenediamine with methyl chloride. The reaction typically occurs in an aqueous medium, followed by crystallization to obtain the dihydrate form. The process involves careful control of temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors with precise control over reaction parameters. The compound is then purified through recrystallization and drying processes to achieve the desired dihydrate form. The production process must adhere to stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Hexamethonium chloride dihydrate primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. It does not readily participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the chloride ions in the compound.
Reaction Conditions: Typically, these reactions are carried out in aqueous or alcoholic solutions at moderate temperatures to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide can produce hexamethonium hydroxide .
Scientific Research Applications
Hexamethonium chloride dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is employed in studies involving the nervous system, particularly in understanding the role of nicotinic acetylcholine receptors.
Medicine: Historically used to treat hypertension, it is now primarily used in research to study autonomic nervous system functions.
Industry: It finds applications in the development of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Hexamethonium chloride dihydrate acts as a ganglionic blocker by antagonizing nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. It binds to the ion pore of the receptor, preventing the transmission of nerve impulses through the autonomic ganglia. This inhibition affects both the sympathetic and parasympathetic nervous systems, leading to a decrease in blood pressure and muscle relaxation .
Comparison with Similar Compounds
Hexamethonium Bromide: Similar in structure and function, but with bromide ions instead of chloride.
Decamethonium Bromide: Another ganglionic blocker, but with a longer carbon chain.
Trimethaphan: A short-acting ganglionic blocker used in acute settings.
Uniqueness: Hexamethonium chloride dihydrate is unique due to its specific binding to nAChRs and its historical use in treating hypertension. Its dihydrate form provides stability and ease of handling in laboratory settings .
Biological Activity
Hexamethonium chloride dihydrate, also known as a,w-bis(trimethylammonium)hexane dichloride, is a synthetic organic compound primarily recognized for its role as a ganglion blocking agent. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C₁₂H₃₀Cl₂N₂·2H₂O
- Molecular Weight : 273.29 g/mol
- Melting Point : 292 °C (decomposes)
- CAS Number : 60-25-3
Hexamethonium functions as a nicotinic acetylcholine receptor antagonist , primarily affecting autonomic ganglia. By blocking the action of acetylcholine at these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This results in a decrease in blood pressure and heart rate, making it useful in various experimental settings.
Pharmacological Applications
- Ganglion Blockade : Hexamethonium is used in research to study autonomic nervous system functions and to induce ganglionic blockade.
- Investigative Tool : It serves as a tool in pharmacological studies to understand cholinergic signaling pathways and their implications in various physiological processes.
- Research on Nicotine Dependence : Studies have shown that hexamethonium poorly crosses the blood-brain barrier, making it suitable for peripheral studies on nicotine dependence without central nervous system effects .
1. Kinetics of Intrinsic Fluorescence Changes
A study investigated the effect of hexamethonium on nicotinic acetylcholine receptors (nAChRs). The antagonist was shown to block agonist-induced intrinsic fluorescence changes in a concentration-dependent manner, with a half-maximal inhibition observed at approximately 1.32 mM . This highlights its specificity for nAChRs.
2. Effects on Intestinal Motility
In experiments involving rats, hexamethonium was used to assess its impact on intestinal motility. The results indicated that hexamethonium could modulate contractions induced by various stimuli, providing insights into its role in gastrointestinal physiology .
3. Immune Response Modulation
A study evaluated the influence of hexamethonium on immune responses during stress-induced gastric ulcers in rats. It was found that administration of hexamethonium could help prevent ulcer formation by modulating the immune response, demonstrating its broader biological implications beyond neurotransmission .
Table 1: Summary of Biological Activity Studies
Property | Value |
---|---|
Molecular Formula | C₁₂H₃₀Cl₂N₂·2H₂O |
Molecular Weight | 273.29 g/mol |
Melting Point | 292 °C (decomposes) |
CAS Number | 60-25-3 |
Properties
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2ClH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDLRYUQFUBIHD-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16986-49-5 | |
Record name | Hexamethonium chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016986495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAMETHONIUM CHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0FYL38MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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